

"Methyl 1-pentyl-1H-indole-3-carboxylate" physical and chemical characteristics

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | Methyl 1-pentyl-1H-indole-3-carboxylate |
| Cat. No.: | B593000 |

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A Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of **Methyl 1-pentyl-1H-indole-3-carboxylate**. The information is intended for use in forensic and research applications.

Core Chemical and Physical Characteristics

Methyl 1-pentyl-1H-indole-3-carboxylate is recognized as an analog of the synthetic cannabinoid PB-22, but it lacks the quinoline group.^{[1][2]} Its physiological and toxicological properties have not been extensively studied.^{[1][2]} The compound is primarily intended for forensic and research purposes.^{[1][2]}

Chemical Identifiers

A summary of the key chemical identifiers for **Methyl 1-pentyl-1H-indole-3-carboxylate** is provided below.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | methyl 1-pentyl-1H-indole-3-carboxylate |
| Synonyms | 1-pentyl-1H-indole-3-carboxylic acid, methyl ester |
| CAS Number | 1338925-20-4 [1] [2] [3] |
| Molecular Formula | C ₁₅ H ₁₉ NO ₂ [1] [3] |
| Molecular Weight | 245.3 g/mol [1] [3] |
| InChI | InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 [1] |
| InChI Key | FMSUKWLGFFSMTTP-UHFFFAOYSA-N [1] |
| SMILES | O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2 [1] |

Physical and Chemical Properties

The table below outlines the known physical and chemical properties.

| Property | Value |
|---------------|---|
| Appearance | Crystalline solid [1] |
| Purity | ≥98% [1] [3] |
| Melting Point | 46 - 49 °C [3] |
| Stability | Stable for ≥ 5 years when stored at -20°C [1] |

Solubility Data

The solubility of **Methyl 1-pentyl-1H-indole-3-carboxylate** in various solvents has been determined.[\[1\]](#)

| Solvent | Concentration |
|-------------------------|---------------|
| DMF | 16 mg/ml |
| DMSO | 16 mg/ml |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/ml |
| Ethanol | 12.5 mg/ml |

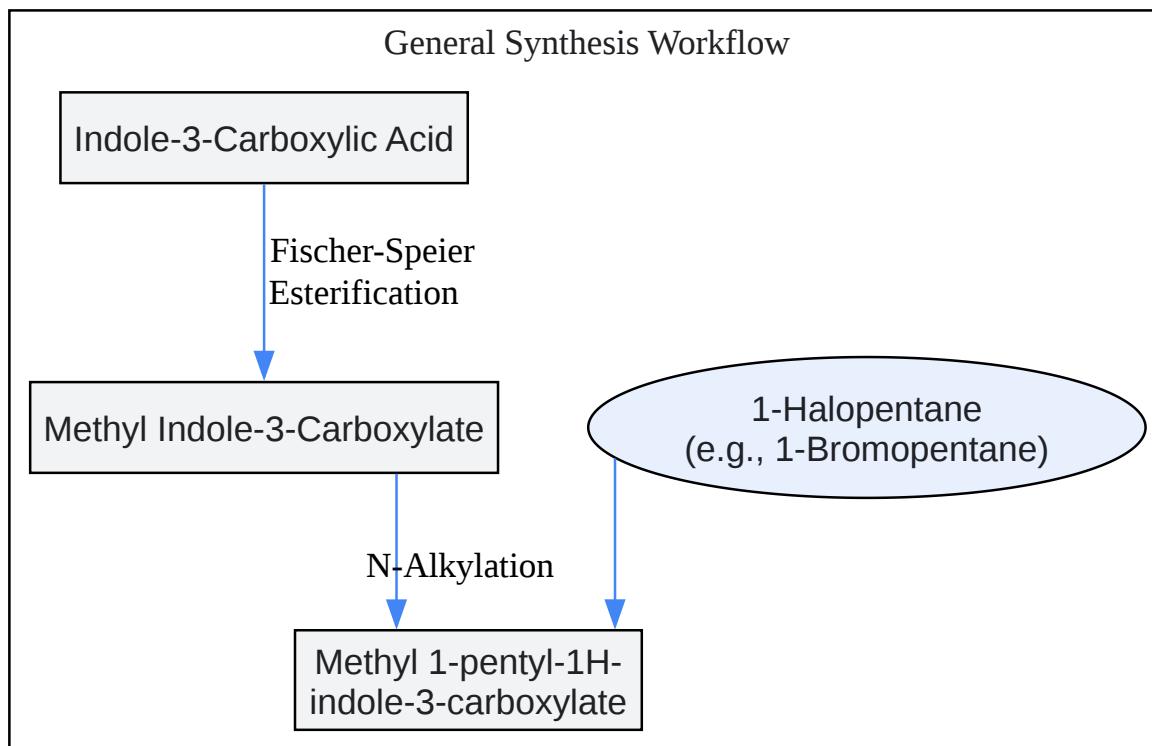
Spectral Data

Key spectral data for the characterization of this compound are listed below.

| Spectral Data Type | Value |
|------------------------------|-------------------|
| UV λ max | 216, 289 nm[1][3] |
| Mass Spec (MH ⁺) | 246.1 m/z[3] |

Synthesis and Experimental Protocols

The synthesis of **Methyl 1-pentyl-1H-indole-3-carboxylate** typically involves a two-step process: the esterification of an indole-3-carboxylic acid core, followed by N-alkylation.



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Caption: General synthesis workflow for **Methyl 1-pentyl-1H-indole-3-carboxylate**.

Detailed Protocol: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

This protocol details the synthesis of the intermediate, Methyl indole-3-carboxylate, from Indole-3-carboxylic acid. This is a foundational step before the N-alkylation stage.

1. Reaction Setup:

- To a 100 mL round-bottom flask, add Indole-3-carboxylic acid (e.g., 5.0 g).[\[4\]](#)
- Add a magnetic stir bar to the flask.[\[4\]](#)
- In a fume hood, add anhydrous methanol (e.g., 50 mL). The methanol serves as both the reactant and the solvent.[\[4\]](#)

- Stir the mixture until the acid is partially dissolved.[4]
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture.[4] Caution: This addition is exothermic.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

2. Work-up and Purification:

- Once the reaction is complete, allow the mixture to cool to room temperature.[4]
- Carefully pour the cooled mixture into a beaker containing ice-cold water (e.g., 150 mL), which may cause the product to precipitate.[4]
- Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4] Caution: This will cause CO₂ evolution.
- Transfer the neutralized mixture to a separatory funnel.[4]
- Extract the aqueous layer with a suitable organic solvent like ethyl acetate (e.g., 3 x 50 mL). [4]
- Combine the organic layers and wash with brine (1 x 50 mL).[4]
- Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[4]
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

3. Final Purification:

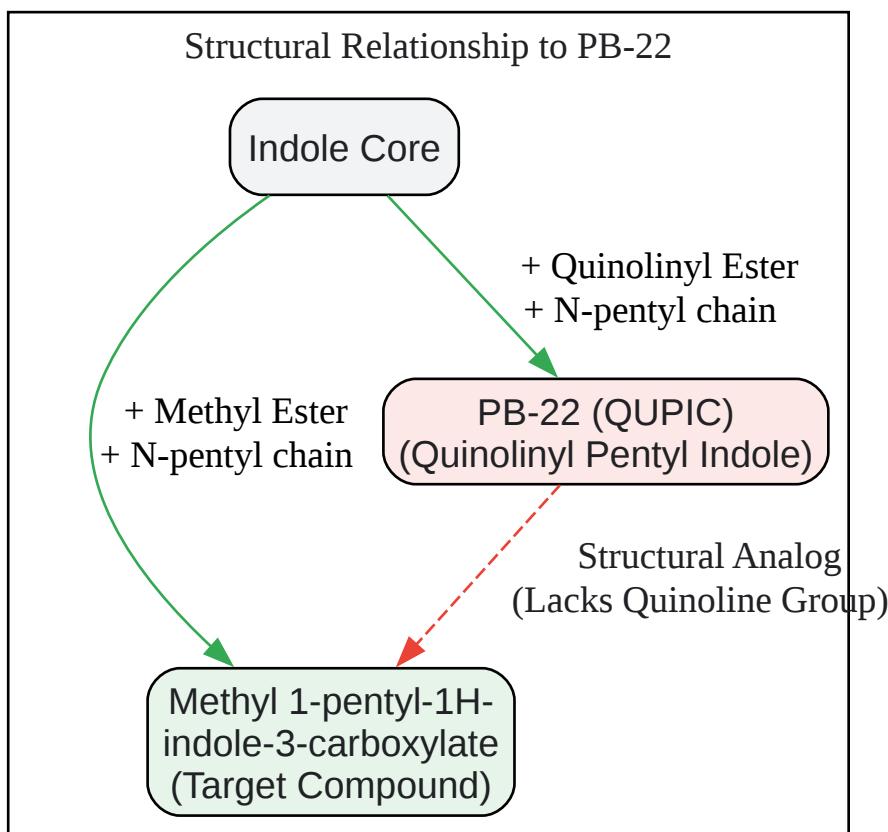
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure Methyl indole-3-carboxylate as a solid.[4]

N-Alkylation Protocol

Following the esterification, the nitrogen on the indole ring is alkylated using a pentyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., sodium hydride) in a suitable solvent like dimethylformamide (DMF) to yield the final product, **Methyl 1-pentyl-1H-indole-3-carboxylate**.

Biological Context and Structural Relationships

While specific biological activity and signaling pathway data for **Methyl 1-pentyl-1H-indole-3-carboxylate** are not available, its structural similarity to the synthetic cannabinoid PB-22 (also known as QUPIC) provides important context.^{[1][2]} PB-22 is a potent agonist for cannabinoid receptors and is a DEA Schedule I controlled substance in the United States.^[5] The subject compound is an analog of PB-22 that lacks the 8-hydroxyquinoline group, which is replaced by a simple methyl ester.^[1] This structural difference is critical and likely alters its pharmacological profile, though the extent is not publicly documented.



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Caption: Structural relationship of the target compound to the indole core and PB-22.

Safety and Handling

Specific safety data for **Methyl 1-pentyl-1H-indole-3-carboxylate** is not readily available. However, for related indole compounds and synthetic cannabinoids, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used.^[6] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation.^[6] Standard laboratory safety practices should be strictly followed.

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